Ketoprofen

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is commonly prescribed for conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, dysmenorrhea, and various types of pain, including postoperative and musculoskeletal pain .

准备方法

Synthetic Routes and Reaction Conditions

Ketoprofen can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of phenacyl halide with acetanilide to produce 4-acetamido benzophenone. This intermediate is then subjected to further acylation with 1,2-dichloropropane, followed by deprotection, alkali hydrolysis, diazotization, and reduction to yield 3-benzoyl-alpha-methyl phenylethanol. Finally, oxidation of this compound produces this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield, cost-effectiveness, and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反应分析

Photodegradation and Photosensitivity Reactions

Ketoprofen exhibits significant photochemical reactivity, primarily driven by UV irradiation:

Key Mechanisms

-

Radical Formation : Irradiation generates carbanions via decarboxylation, leading to 3-ethylbenzophenone ketyl biradical (3-EBPH) .

-

DNA Damage : Single-strand DNA breaks occur via hydroxyl radical (·OH) involvement, while pyrimidine dimers form via energy transfer .

-

Lipid Peroxidation : this compound promotes photoperoxidation of linoleic acid through radical intermediates .

Table 1: Photodegradation Pathways and By-Products

Ozonation in Aquatic Environments

Ozone (O₃) and nitrate (NO₃⁻) synergistically degrade this compound in wastewater:

Reaction Kinetics

-

Pseudo-First-Order Kinetics : Rate constants increase with NO₃⁻ concentration (0.01–1 mmol/L) due to ·OH generation .

-

Hydroxyl Radical Contribution : ·OH accounts for 73–90% of degradation, depending on NO₃⁻ levels .

Table 2: Ozonation Rate Constants

| [NO₃⁻] (mmol/L) | Rate Constant (×10⁻² min⁻¹) | ·OH Contribution (%) |

|---|---|---|

| 0 | 3.6 | 90 |

| 1 | 4.6 | 73 |

Degradation By-Products

-

Primary Intermediates : Hydroxylated, nitrated, and ketonized derivatives .

-

Toxicity : By-products exhibit reduced toxicity to Chlorella and Daphnia magna compared to parent compound .

Reaction with Amino Acids and Proteins

This compound interacts with proteinogenic amino acids, influencing photosensitivity:

Key Findings

-

Accelerated Decarboxylation : 12 amino acids (e.g., tryptophan, tyrosine) enhance carbanion formation .

-

Human Serum Albumin (HSA) Binding : Molecular dynamics reveal stable complexes with HSA, facilitating allergen formation under UV .

Structural Reactivity and DFT Insights

Density functional theory (DFT) calculations elucidate reaction feasibilities:

科学研究应用

Established Clinical Applications

Ketoprofen is primarily used for:

- Pain Management : It is effective in treating various types of pain, including postoperative, dental, and musculoskeletal pain.

- Rheumatic Diseases : Commonly prescribed for rheumatoid arthritis and osteoarthritis due to its ability to reduce inflammation and alleviate pain.

Emerging Applications

Recent studies have identified several novel applications of this compound:

Gastroprotective Effects

Research indicates that this compound lysine salt can protect the gastric mucosa, potentially reducing the risk of gastrointestinal side effects associated with traditional NSAIDs. This application is particularly relevant for patients with a history of gastric issues .

Treatment of Non-Alcoholic Fatty Liver Disease

This compound has shown promise in treating non-alcoholic fatty liver disease by mitigating inflammation and improving liver function markers .

Anti-Allergic Potential

Studies have suggested that this compound may possess anti-allergic properties, indicating its potential use in treating allergic conditions .

Neurological Applications

Emerging research highlights this compound's potential in treating neurological conditions such as seizures and lymphedema. Its anti-inflammatory properties may play a role in alleviating symptoms associated with these conditions .

Antidepressant and Anxiolytic Effects

Recent findings suggest that this compound may have antidepressant and anxiolytic effects, opening avenues for its application in mental health treatment .

Oncology and Transplantology

There is ongoing research into the use of this compound in oncology for its potential to enhance the efficacy of cancer treatments and improve patient outcomes post-transplantation .

Pharmacological Enhancements

Recent studies have focused on enhancing the solubility and bioavailability of this compound through various formulations:

- Inclusion Complexes : Research has demonstrated that forming inclusion complexes with methyl-beta-cyclodextrin significantly improves the solubility and anti-inflammatory efficacy of this compound, making it more effective for therapeutic use .

- Topical Formulations : Studies indicate that topical applications of this compound can improve gait disturbances in animal models, suggesting its effectiveness in localized pain relief without systemic side effects .

Environmental Impact and Removal from Wastewater

This compound is frequently detected in wastewater systems due to its widespread use. Research on zeolites and mesoporous silica materials has explored their effectiveness in removing this compound from aqueous solutions, addressing environmental concerns related to pharmaceutical contaminants .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- A study involving patients with acute inflammation demonstrated significant improvements in pain relief and functional mobility when treated with topical this compound compared to other NSAIDs .

- Research on drug-drug interactions highlighted the importance of monitoring concurrent medications when prescribing this compound, particularly in complex cases involving multiple therapies .

作用机制

Ketoprofen exerts its effects by inhibiting the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition decreases the production of proinflammatory prostaglandin precursors, leading to reduced inflammation, pain, and fever . This compound undergoes metabolism in the liver via conjugation with glucuronic acid, hydroxylation of the benzoyl ring, and reduction of its ketone moiety .

相似化合物的比较

Similar Compounds

Ibuprofen: Another propionic acid derivative NSAID with similar analgesic and anti-inflammatory properties.

Naproxen: A propionic acid derivative NSAID used for similar indications as ketoprofen.

Diclofenac: A different class of NSAID but with comparable anti-inflammatory and analgesic effects.

Uniqueness of this compound

This compound is unique in its superior efficacy in certain conditions, such as rheumatoid arthritis, compared to ibuprofen . It also has a shorter half-life, which may be advantageous for managing acute pain . Additionally, this compound’s ability to form co-crystals and inclusion complexes enhances its solubility and bioavailability, making it a versatile compound in pharmaceutical research and development .

生物活性

Ketoprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. Initially developed for the treatment of pain and inflammation associated with various conditions, recent studies have revealed additional biological activities, including potential anticancer effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various clinical settings, and emerging therapeutic applications.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The S(+) enantiomer of this compound has been shown to have greater potency in inhibiting COX activity compared to its R(-) counterpart .

Analgesic and Anti-inflammatory Effects

This compound's efficacy as an analgesic and anti-inflammatory agent has been well-documented in various clinical trials. A double-blind, placebo-controlled study demonstrated that oral this compound significantly relieved migraine headaches within two hours compared to placebo . The results indicated that 62.6% of patients experienced headache relief with a 75 mg dose, establishing this compound as an effective option for acute migraine treatment.

In another study focusing on inflammatory conditions, this compound was shown to reduce signs and symptoms of inflammation, such as hyperemia and edema. In a randomized trial involving 104 patients, 91.8% of those treated with this compound showed improvement in inflammatory symptoms after 72 hours .

Anticancer Activity

Recent investigations have explored this compound's potential in oncology. A study reported that this compound conjugated with peptides targeting tumor cells exhibited enhanced cytotoxicity against specific cancer cell lines overexpressing receptors for these peptides. Notably, the NGR-conjugated form demonstrated 3-7 times higher inhibition of cancer cell proliferation compared to free this compound in vitro .

Table 1: Cytotoxic Activity of this compound Conjugates on Cancer Cell Lines

| Compound | A2780 | OVCAR3 | HT-1080 | SKOV-3 | MCF-7 | Fibroblast |

|---|---|---|---|---|---|---|

| This compound | No inhibition | No inhibition | 9.25 ± 1.3 | 14 ± 4.7 | - | No inhibition |

| Keto-RGD | 55 ± 0.5 | 77 ± 0.47 | - | - | 13 ± 0.2 | No inhibition |

| Keto-NH-(CH₂)₄-CO-RGD | 63 ± 0.6 | 65 ± 2.7 | - | - | 36 ± 0.5 | No inhibition |

| Keto-NGR | 28 ± 2.6 | - | 54 ± 0.5 | 50 ± 0.6 | - | No inhibition |

| Keto-NH-(CH₂)₄-CO-NGR | 41 ± 0 | - | 76 ± 1 | 60 ± 0.2 | - | No inhibition |

The findings suggest that this compound may have a role beyond traditional NSAID applications, potentially serving as a targeted therapy for certain cancers.

Safety and Tolerability

This compound is generally well-tolerated; however, some adverse effects have been reported, including gastrointestinal disturbances and hypersensitivity reactions . In clinical trials assessing its safety profile, the incidence of side effects was comparable to that observed with placebo treatments .

属性

CAS 编号 |

1189508-77-7 |

|---|---|

分子式 |

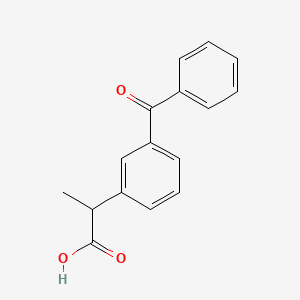

C16H14O3 |

分子量 |

258.29 g/mol |

IUPAC 名称 |

(2S)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3 |

InChI 键 |

DKYWVDODHFEZIM-HPZMRZLNSA-N |

SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |

手性 SMILES |

[2H][13C]([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |

规范 SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |

同义词 |

3-Benzoyl-α-methyl-13C,d3-benzeneacetic Acid; m-Benzoylhydratropic Acid-13C,d3; _x000B_2-(3-Benzoylphenyl)propionic Acid-13C,d3; RP-19583-13C,d3; Alreumat-13C,d3; Alrheumun-13C,d3; Capisten-13C,d3; Epatec-13C,d3; Fastum-13C,d3; Ketofen-13C,d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。